molecular formula C16H27IO3Si B8398696 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-[(4-iodophenoxy)methyl]-1-propanol

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-[(4-iodophenoxy)methyl]-1-propanol

Cat. No. B8398696
M. Wt: 422.37 g/mol
InChI Key: LISJLDJPZPFZQD-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

A solution of iodine (282 mg, 1.11 mmol) in anhydrous THF (1.5 mL, then 2×0.75 mL to rinse) was added dropwise (over 40 min) to a stirred mixture of alkene 167 (1.71 g, 4.23 mmol) and powdered NaBH4 (90 mg, 2.38 mmol) in anhydrous THF (5.5 mL) at 0° C. under N2. After stirring at 0° C. for 4 h, and then at room temperature for 13 h, the mixture was again cooled to 0° C., treated with 30% H2O2 (2.4 mL) and 3N NaOH (2.4 mL), and then stirred at room temperature for 3 h. Water (50 mL) was then added, and the mixture was extracted with EtOAc (4×50 mL). The extracts were washed with brine (50 mL) and evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-2% EtOAc/petroleum ether firstly gave foreruns, and then further elution with 4-5% EtOAc/petroleum ether gave 3-{[tert-butyl(dimethyl)silyl]oxy}-2-[(4-iodophenoxy)methyl]-1-propanol (169) (1.26 g, 71%) as a pale yellow oil; 1H NMR (CDCl3) δ 7.55 (dt, J=9.0, 2.7 Hz, 2H), 6.69 (dt, J=9.0, 2.7 Hz, 2H), 4.06 (dd, J=9.3, 6.7 Hz, 1H), 4.01 (dd, J=9.3, 5.9 Hz, 1H), 3.93-3.80 (m, 4H), 2.36 (dd, J=6.3, 5.1 Hz, 1H), 2.17 (sept, J=5.4 Hz, 1H), 0.89 (s, 9H), 0.06, 0.05 (2 s, 6H); HRFABMS calcd for C16H28IO3Si m/z [M+H]+ 423.0853. found 423.0849.
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.[C:3]([Si:7]([O:10][CH2:11][C:12]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][CH:17]=1)=[CH2:13])([CH3:9])[CH3:8])([CH3:6])([CH3:5])[CH3:4].[BH4-].[Na+].[OH:25]O.[OH-].[Na+]>C1COCC1.O>[Si:7]([O:10][CH2:11][CH:12]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][CH:17]=1)[CH2:13][OH:25])([C:3]([CH3:6])([CH3:4])[CH3:5])([CH3:9])[CH3:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
282 mg
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OCC(=C)COC1=CC=C(C=C1)I
Name
Quantity
90 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
OO
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise (over 40 min)
Duration
40 min
WAIT
Type
WAIT
Details
at room temperature for 13 h
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
The extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-2% EtOAc/petroleum ether firstly gave foreruns
WASH
Type
WASH
Details
further elution with 4-5% EtOAc/petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(CO)COC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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